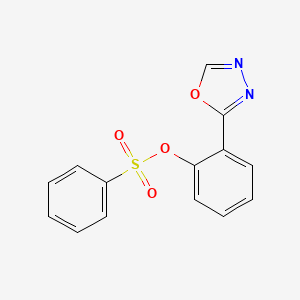

2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives, which includes compounds similar to 2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate, involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride, thionyl chloride, phosphorous pentaoxide, triflic anhydride, polyphosphoric acid, and direct reaction of acid with (N-isocyanimino-) triphenylphosphorane .科学的研究の応用

Anticancer Therapy

Compounds containing the 1,3,4-oxadiazole moiety have been found to exhibit anticancer properties. The epidermal growth factor receptor (EGFR) enzyme is a critical target for anticancer drugs, and innovative EGFR inhibitors with potential applications in anticancer therapy have been designed and synthesized using this moiety .

Antibacterial and Antifungal Agents

These compounds also show promise as antibacterial and antifungal agents. The antibacterial results of synthesized molecules were comparable to those of reference drugs like amoxicillin, and antifungal screening showed effectiveness against strains like T. harzianum and A. niger .

Analgesic and Anti-inflammatory

The 1,3,4-oxadiazole derivatives are known for their analgesic and anti-inflammatory properties. This makes them valuable for the development of new pain relief and anti-inflammatory medications .

Anticonvulsant

These compounds have been used in the development of anticonvulsant drugs, which are essential for treating conditions like epilepsy .

Antihypertensive

The 1,3,4-oxadiazole derivatives can be utilized in creating antihypertensive drugs to manage high blood pressure .

Antiviral and Anti-HIV

Their potential extends to antiviral and anti-HIV properties, contributing to the fight against viral infections and HIV/AIDS .

Antidiabetic

Lastly, these derivatives have shown antidiabetic properties, indicating their use in managing diabetes through new therapeutic drugs .

作用機序

Target of Action

The primary targets of 2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate are key proteins such as AKT serine/threonine kinase 1 (AKT1) , SRC proto-oncogene, non-receptor tyrosine kinase (SRC) , and epidermal growth factor receptor (EGFR) . These proteins play crucial roles in cell proliferation and survival, making them promising targets for anticancer agents .

Mode of Action

2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate interacts with its targets by binding to these proteins, potentially inhibiting their activity . This interaction can lead to the arrest of the cell cycle at the G2 phase and induce apoptosis . Molecular docking studies suggest that this compound has a high binding affinity to these target proteins .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By inhibiting AKT1, SRC, and EGFR, it can disrupt the signaling pathways these proteins are involved in, leading to the inhibition of cell proliferation and induction of apoptosis . The exact downstream effects on these pathways are still under investigation.

Pharmacokinetics

Similar oxadiazole compounds have been administered intraperitoneally into mice at doses of 30, 100, and 300 mg/kg . Observations were taken at two different time intervals (0.5 and 4.0 h), suggesting that the compound may have a relatively short half-life .

Result of Action

The result of the compound’s action at the molecular level is the inhibition of key proteins involved in cell proliferation and survival . At the cellular level, this leads to the arrest of the cell cycle and induction of apoptosis . The compound has shown promising growth inhibitory effects on colon cancer cells (HCT116) with an IC50 value of 8.53 μM .

特性

IUPAC Name |

[2-(1,3,4-oxadiazol-2-yl)phenyl] benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4S/c17-21(18,11-6-2-1-3-7-11)20-13-9-5-4-8-12(13)14-16-15-10-19-14/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFLAHZLVSUWKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=NN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3,4-Oxadiazol-2-yl)phenyl benzenesulfonate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2936740.png)

![N-(4-methoxy-2-nitrophenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2936744.png)

![(E)-N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2936750.png)

![dimethyl 2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}terephthalate](/img/structure/B2936752.png)

![2-Chloro-N-[[1-(4-hydroxyoxan-4-yl)cyclopropyl]methyl]acetamide](/img/structure/B2936753.png)

![N-benzyl-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2936754.png)

![2,4-dichloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2936755.png)

![3-(ethylsulfanyl)-5H,6H,7H,8H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione](/img/structure/B2936761.png)

![7-[3-(benzyloxy)phenyl]-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2936763.png)